molecular formula C13H11N3O B039042 1-(Phenoxymethyl)-1H-benzotriazole CAS No. 111198-02-8

1-(Phenoxymethyl)-1H-benzotriazole

Cat. No.: B039042
CAS No.: 111198-02-8
M. Wt: 225.25 g/mol
InChI Key: XZWVGFYDCFRPDZ-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis. The phenoxymethyl group attached to the benzotriazole ring enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenoxymethyl)-1H-benzotriazole typically involves the reaction of benzotriazole with phenoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

Benzotriazole+Phenoxymethyl chlorideThis compound\text{Benzotriazole} + \text{Phenoxymethyl chloride} \rightarrow \text{this compound} Benzotriazole+Phenoxymethyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Phenoxymethyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzotriazole derivatives.

Scientific Research Applications

1-(Phenoxymethyl)-1H-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed as a corrosion inhibitor in various industrial applications, including the protection of metals from oxidative damage.

Mechanism of Action

The mechanism of action of 1-(Phenoxymethyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: The parent compound without the phenoxymethyl group.

    2-(Phenoxymethyl)-1H-benzotriazole: A positional isomer with the phenoxymethyl group attached at a different position on the benzotriazole ring.

    1-(Phenoxymethyl)-2H-benzotriazole: A tautomeric form with the hydrogen atom on a different nitrogen atom in the benzotriazole ring.

Uniqueness

1-(Phenoxymethyl)-1H-benzotriazole is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(phenoxymethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVGFYDCFRPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348800
Record name 1-(Phenoxymethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-02-8
Record name 1-(Phenoxymethyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111198-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenoxymethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenoxymethyl)-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-(phenoxymethyl)benzotriazole derivatives effective as antifungal agents?

A: Research indicates that 1-(phenoxymethyl)benzotriazole derivatives exhibit antifungal activity against a range of fungal species, including Pyricularia oryzae, Fusarium axysporum f.sp. sesami, Valsa ceratosperma, and Botrytis cinerea [, ]. While the exact mechanism of action remains unclear, studies suggest that the activity is influenced by the substituents on the phenoxy group.

Q2: How do different substituents on the phenoxy group of 1-(phenoxymethyl)benzotriazole influence its antifungal activity?

A: Quantitative Structure-Activity Relationship (QSAR) analysis reveals that the antifungal activity of 1-(phenoxymethyl)benzotriazole is significantly affected by the electronic, steric, and hydrophobic properties of the substituents on the phenoxy group [, ]. For instance, the optimal steric parameter (B1) for activity against P. oryzae and F. axysporum f.sp. sesami was found to be 1.40 Å []. Furthermore, hydrogen bonding capacity of the substituents also plays a role in the compound's antifungal efficacy [, ].

Q3: Were any specific 1-(phenoxymethyl)benzotriazole derivatives identified as particularly promising antifungal agents?

A: The research highlighted two compounds, denoted as (Ia) and (Id), as the most effective antifungal agents among the tested 1-(phenoxymethyl)benzotriazole derivatives []. These compounds demonstrated superior efficacy against the studied fungal species compared to other derivatives with varying substituents. Further research on these specific compounds is necessary to explore their potential as novel antifungal treatments.

Q4: Beyond antifungal activity, what other properties of 1-(phenoxymethyl)benzotriazole derivatives have been studied?

A: Researchers have investigated the influence of solvent environment on the chemical shift of the methylene proton in 1-(phenoxymethyl)benzotriazole derivatives using linear free energy relationship (LFER) analysis []. This study revealed that factors like electron-withdrawing capacity of substituents, local diamagnetic effects of adjacent atoms, and solvent polarity significantly impact the chemical shift, offering insights into the compound's behavior in different environments.

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